6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine
Description
6-[4-(4-Methoxyphenyl)piperazin-1-yl]-7H-purine is a purine derivative functionalized with a piperazine moiety substituted at the 4-position with a 4-methoxyphenyl group. This compound belongs to a class of molecules designed to modulate biological targets, particularly within the central nervous system, due to the structural similarity of its piperazine group to ligands of neurotransmitter receptors.
Properties
IUPAC Name |
6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-23-13-4-2-12(3-5-13)21-6-8-22(9-7-21)16-14-15(18-10-17-14)19-11-20-16/h2-5,10-11H,6-9H2,1H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAARADRKONXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine typically involves the reaction of a purine derivative with a piperazine compound. One common method involves the nucleophilic substitution reaction where the purine derivative is reacted with 4-(4-methoxyphenyl)piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The purine ring can undergo reduction under specific conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the piperazine moiety.
Scientific Research Applications
6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic transmission, which is beneficial in conditions such as Alzheimer’s disease. Additionally, the compound may induce apoptosis in cancer cells by interfering with cell cycle progression and promoting cell death .
Comparison with Similar Compounds
Table 1: Key Structural and Analytical Data for Selected Compounds
*Calculated based on molecular formula.
Substituent Effects on Pharmacokinetics
- Bulk and Solubility : Compounds with bulky substituents (e.g., benzodioxin in Compound 40) exhibit higher molecular weights and reduced CNS permeability, whereas morpholine-containing derivatives (Compound 49) show improved solubility due to polar oxygen atoms .
- Lipophilicity : Pyrrolidine and alkyl carboxamide substituents (Compounds 48, 50) increase lipophilicity, which may enhance membrane permeability but reduce metabolic stability .
Broader Piperazine-Containing Heterocycles
Table 2: Comparison with Non-Purine Piperazine Derivatives
- Scaffold Flexibility: The target compound’s purine core allows for π-π stacking interactions in receptor binding, unlike pyridopyrimidinones, which may prioritize hydrogen bonding .
- Substituent Diversity : Piperazine derivatives with tetrahydrofuran () or indole () moieties highlight the role of heterocyclic appendages in tuning target selectivity .
Biological Activity
6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and compares it with related compounds.
Chemical Structure and Properties
The compound features a purine core substituted with a piperazine moiety that carries a methoxyphenyl group. This unique structure enhances its lipophilicity and bioavailability, allowing for interaction with various biological targets. Its molecular formula is with a molecular weight of approximately 286.33 g/mol.
Target Receptors
The primary target of 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine is the alpha1-adrenergic receptor , which plays a crucial role in smooth muscle contraction in various tissues, including blood vessels and the prostate. The compound exhibits an affinity for these receptors ranging from 22 nm to 250 nm .
Biochemical Pathways
Upon binding to alpha1-adrenergic receptors, the compound can initiate intracellular signaling cascades that may lead to apoptosis in certain cancer cell lines. This suggests potential applications in oncology, particularly for targeting tumors that express these receptors.
Anticancer Activity
Recent studies have demonstrated that 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine can induce apoptosis in cancer cells. For instance, it has shown promising results against liver cancer cell lines, with IC50 values indicating potent cytotoxicity .
Enzyme Inhibition
The compound is also being investigated as an acetylcholinesterase inhibitor , which could have implications for treating neurodegenerative diseases like Alzheimer's. Virtual screening and molecular docking studies suggest effective binding at both peripheral and catalytic sites of the enzyme .
Table 1: Comparison of Biological Activities
This table highlights the distinct biological activities associated with structurally similar compounds, emphasizing the unique properties of 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine.
Case Studies and Research Findings
Case Study: Anticancer Efficacy
In vitro studies on liver cancer cell lines (Huh7) demonstrated that compounds similar to 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine exhibited significant anticancer properties, outperforming traditional chemotherapeutics like 5-fluorouracil (5-FU) and cladribine .
Research Findings: Molecular Docking Studies
Molecular docking simulations have indicated strong binding affinities of this compound to acetylcholinesterase, suggesting its potential role as a therapeutic agent in neurodegenerative disorders. The docking scores indicate favorable interactions at critical binding sites, supporting further development as an enzyme inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
